Methyl (4-(trifluoromethoxy)phenyl)carbamate
CAS No.: 177905-10-1
VCID: VC21338545
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Methyl (4-(trifluoromethoxy)phenyl)carbamate, also known as methyl N-[4-(trifluoromethoxy)phenyl]carbamate, is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . It is classified as a carbamate derivative, specifically a methyl ester of carbamic acid, where the phenyl ring is substituted with a trifluoromethoxy group at the 4-position. N-Chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl CarbamateThis compound is a key intermediate in the synthesis of indoxacarb and is known for its instability, particularly in the presence of water . It requires specialized analytical methods to determine its content accurately. Methyl N-Carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamateThis compound has a molecular formula of C10H7ClF3NO4 and a molecular weight of 297.62 g/mol. It has a melting point of 96-98 °C and a predicted boiling point of 309.4±52.0 °C . Analytical MethodsFor compounds like N-chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate, gas chromatography with a flame ionization detector is used for content analysis. This method helps avoid interference from inorganic salts and moisture, providing high precision and recovery rates . Data Table: Comparison with Related Compounds
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CAS No. | 177905-10-1 | ||||||||||||||||
Product Name | Methyl (4-(trifluoromethoxy)phenyl)carbamate | ||||||||||||||||
Molecular Formula | C9H8F3NO3 | ||||||||||||||||
Molecular Weight | 235.16 g/mol | ||||||||||||||||
IUPAC Name | methyl N-[4-(trifluoromethoxy)phenyl]carbamate | ||||||||||||||||
Standard InChI | InChI=1S/C9H8F3NO3/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14) | ||||||||||||||||
Standard InChIKey | RVSOYUOWAZHCFP-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COC(=O)NC1=CC=C(C=C1)OC(F)(F)F | ||||||||||||||||
Canonical SMILES | COC(=O)NC1=CC=C(C=C1)OC(F)(F)F | ||||||||||||||||
Appearance | Pale Yellow Solid | ||||||||||||||||
Melting Point | 88-91°C | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | [4-(Trifluoromethoxy)phenyl]carbamic Acid Methyl Ester; | ||||||||||||||||
PubChem Compound | 15345768 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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